molecular formula C11H11ClO3 B1585703 Ethyl (3-chlorobenzoyl)acetate CAS No. 33167-21-4

Ethyl (3-chlorobenzoyl)acetate

Cat. No.: B1585703
CAS No.: 33167-21-4
M. Wt: 226.65 g/mol
InChI Key: WWFYJJHEBDWEJF-UHFFFAOYSA-N
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Description

Ethyl (3-chlorobenzoyl)acetate, also known as 3-Chloro-ß-oxobenzenepropanoic acid ethyl ester or Ethyl 3- (3-chlorophenyl)-3-oxopropanoate, is an organic compound . It has a molecular weight of 226.66 .


Synthesis Analysis

This compound is commonly used as a reagent in organic synthesis . It can be used to synthesize biologically active compounds such as antibacterial agents and anticancer drugs . Additionally, it can also be used as a raw material for fragrances, coatings, and dyes .


Molecular Structure Analysis

The molecular formula of this compound is C11H11ClO3 . The average mass is 226.656 Da and the monoisotopic mass is 226.039673 Da .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is used in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives . It is also a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .


Physical and Chemical Properties Analysis

This compound is a colorless to pale yellow liquid with a fragrant odor . It has a density of 1.213 g/mL at 25 °C, a boiling point of 243-245 °C, and a melting point of -18 °C . It is soluble in ether and alcohol, but insoluble in water .

Scientific Research Applications

Microbial Production of Ethyl Acetate

Ethyl acetate is a short-chain ester with extensive use in food, beverage, and as a solvent. Traditionally produced through energy-intensive processes relying on natural gas and crude oil, microbial conversion of biomass-derived sugars into ethyl acetate offers a sustainable alternative. Bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro and metabolic engineering in yeasts for in vivo production using alcohol acyl transferases (AAT) are promising approaches. The accumulation of acetyl-CoA is crucial for synthesizing ethyl acetate in vivo, and AAT-mediated metabolic engineering could significantly enhance production (Shangjie Zhang et al., 2020).

Substitute for Diethyl Ether

Ethyl acetate has been identified as a satisfactory substitute for diethyl ether in the Formalin-ether sedimentation technique, a diagnostic method in microbiology. It offers equal or better concentration of organisms compared to diethyl ether, without altering the morphology of specimens. Furthermore, ethyl acetate is less flammable and less hazardous, presenting a safer alternative for laboratory use (K. H. Young et al., 1979).

Adhesion Improvement in Rubber

Ethyl, propyl, and butyl acetates have been used as solvents for trichloroisocyanuric acid to treat styrene–butadiene rubber (SBR), improving its adhesion properties. The choice of solvent significantly affects the effectiveness of chlorination and subsequent adhesion, with slower evaporating solvents leading to more pronounced surface modifications (M. Romero-Sánchez et al., 2000).

Biodiesel Production

Ethyl acetate has been explored as an acyl acceptor for the immobilized lipase-catalyzed preparation of biodiesel from crude oils, such as Jatropha curcas, Pongamia pinnata, and Helianthus annuus. This approach offers an environmentally friendly alternative for biodiesel production with high yields under optimized conditions (Mukesh Kumar Modi et al., 2007).

Reaction with Olefins

Ethyl acetate has been involved in reactions with olefins, such as ethylene and styrene, in the presence of thallic acetate, leading to the formation of compounds like 3-acetyl-2-methyl-4,5-dihydrofuran. This showcases its role in synthesizing organic compounds with potential applications in various chemical industries (K. Ichikawa et al., 1966).

Safety and Hazards

Ethyl (3-chlorobenzoyl)acetate is relatively safe in general use, but protective measures still need to be paid attention . It may have an irritating and corrosive effect on the skin, eyes, and respiratory tract, so appropriate protective gloves, goggles, and masks should be worn during operation .

Mechanism of Action

Target of Action

Ethyl (3-chlorobenzoyl)acetate is a reagent commonly used in organic synthesis . It is involved in various chemical reactions, making it a versatile compound in the field of chemistry .

Mode of Action

The mode of action of this compound involves several chemical reactions. It participates in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives . It also acts as a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .

Biochemical Pathways

This compound is involved in the intramolecular cyclization for the synthesis of dihydrofurans . It also contributes to the rate acceleration of Michael reactions and cerium ammonium nitrate-mediated oxidative coupling . These biochemical pathways lead to the production of various biologically active compounds.

Result of Action

The result of the action of this compound is the synthesis of various biologically active compounds such as antibacterial agents and anticancer drugs . It can also be used as a raw material for fragrances, coatings, and dyes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it needs to be used in a well-ventilated place and away from fire and flammable materials due to its potential irritating and corrosive effects . Protective measures such as gloves, goggles, and masks are recommended during its operation .

Biochemical Analysis

Biochemical Properties

Ethyl (3-chlorobenzoyl)acetate plays a significant role in various biochemical reactions. It is involved in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives, and intramolecular cyclization for the synthesis of dihydrofurans . The compound interacts with enzymes such as cerium ammonium nitrate, which mediates oxidative coupling reactions . These interactions are crucial for the compound’s role in facilitating complex biochemical transformations.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, including proliferation, differentiation, and apoptosis . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, including enzymes and proteins. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context . For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which in turn affects cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis of biologically active compounds . The compound interacts with enzymes such as cerium ammonium nitrate, which facilitates oxidative coupling reactions . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and overall biochemical activity . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain cellular compartments, affecting its localization and activity . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and potential effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism

Properties

IUPAC Name

ethyl 3-(3-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFYJJHEBDWEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374044
Record name Ethyl (3-chlorobenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33167-21-4
Record name Ethyl (3-chlorobenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-(3-chlorophenyl)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-chloroacetophenone (23.9 g, 154 mmol) in diethyl carbonate (150 ml) was added ethanol (0.3 ml), and sodium hydride (60% in oil, 12.4 g, 309 mmol) was added under ice-cooling. The mixture was stirred at room temperature for 2 hrs. To the reaction solution was added 6N hydrochloric acid to stop the reaction, and water (500 ml) was added. Then, the mixture was extracted with ethyl acetate (500 ml×2). The extract was washed successively with water and saturated brine, dried (anhydrous magnesium sulfate) and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1-5:1) to give the objective substance (24.8 g, 71%).
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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